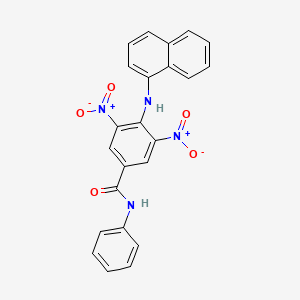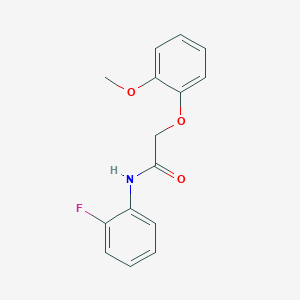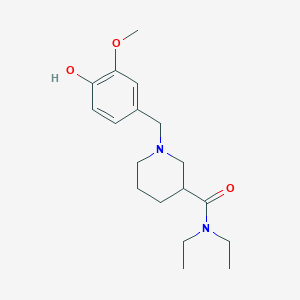
4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide, also known as NPD, is a chemical compound that has been extensively studied for its biological and chemical properties. It is a yellow crystalline powder that is soluble in organic solvents and is commonly used in biochemical and physiological research.
作用機序
The mechanism of action of 4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide involves the binding of the compound to the active site of the target enzyme or protein. This binding can result in the inhibition of enzyme activity or the disruption of protein-protein interactions. The exact mechanism of action of this compound varies depending on the specific target, but it is generally believed to involve the formation of covalent bonds with the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various cytochrome P450 enzymes, which can lead to altered drug metabolism and toxicity. This compound has also been shown to inhibit the activity of various kinases and phosphatases, which can affect cellular signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, although the exact mechanisms underlying these effects are not well understood.
実験室実験の利点と制限
One advantage of using 4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This can be useful for studying the role of these molecules in various biological processes. Additionally, this compound can be used as a fluorescent probe for detecting protein-protein interactions, which can provide valuable information about the structure and function of proteins.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism and toxicity. Additionally, the covalent binding of this compound to target molecules can lead to irreversible inhibition, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research involving 4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide. One area of research is the development of more selective inhibitors of specific enzymes and proteins. This could lead to the development of new drugs for the treatment of various diseases. Another area of research is the development of new fluorescent probes for detecting protein-protein interactions. This could provide valuable information about the structure and function of proteins in various biological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
合成法
The synthesis of 4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide involves the reaction of 4-nitro-1-naphthylamine with 3,5-dinitrobenzoic acid and phenyl isocyanate. The reaction takes place in a solvent such as chloroform or acetone, and the resulting product is purified by recrystallization. The yield of this compound is typically around 60-70%, and the purity of the product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-(1-naphthylamino)-3,5-dinitro-N-phenylbenzamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism, as well as the activity of various kinases and phosphatases. This compound has also been used as a fluorescent probe for detecting protein-protein interactions and as a tool for studying protein folding and stability.
特性
IUPAC Name |
4-(naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5/c28-23(24-17-9-2-1-3-10-17)16-13-20(26(29)30)22(21(14-16)27(31)32)25-19-12-6-8-15-7-4-5-11-18(15)19/h1-14,25H,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJKWUPIWVFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-fluorophenyl)-5-(tetrahydro-2H-thiopyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4998571.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4998587.png)
![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)

![N'-[(4-methylphenyl)sulfonyl]-2-quinolinecarbohydrazide](/img/structure/B4998597.png)
![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
![1-allyl-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998603.png)
![2,4-dichloro-6-[({3-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B4998606.png)
![4-({5-[(4-benzyl-1-piperidinyl)carbonyl]-3-thienyl}sulfonyl)morpholine](/img/structure/B4998607.png)

![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4998610.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4998622.png)
![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)
